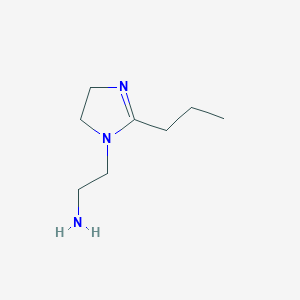

2-(2-Propyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine

描述

2-(2-Propyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine is an imidazoline derivative characterized by a 4,5-dihydroimidazole (imidazoline) ring substituted with a propyl group at the 2-position and an ethylamine side chain.

属性

CAS 编号 |

6528-90-1 |

|---|---|

分子式 |

C8H17N3 |

分子量 |

155.24 g/mol |

IUPAC 名称 |

2-(2-propyl-4,5-dihydroimidazol-1-yl)ethanamine |

InChI |

InChI=1S/C8H17N3/c1-2-3-8-10-5-7-11(8)6-4-9/h2-7,9H2,1H3 |

InChI 键 |

VEAPKRBQBMCAMK-UHFFFAOYSA-N |

规范 SMILES |

CCCC1=NCCN1CCN |

产品来源 |

United States |

准备方法

Classical Condensation Methods

One of the foundational approaches to synthesize imidazoline derivatives such as 2-(2-propyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine involves the condensation of 1,2-diamines with appropriate carbonyl compounds (aldehydes or ketones). This method typically proceeds via cyclization under reflux conditions in solvents such as benzene or ethanol, sometimes with azeotropic removal of water to drive the equilibrium toward product formation.

For example, condensation of N,N′-disubstituted ethylenediamines with ketones or aldehydes under reflux can yield imidazolidine derivatives in moderate to high yields (44–98%) depending on the substrates and conditions.

Specifically, the reaction of ethylenediamine derivatives with propionaldehyde or propanone analogues can introduce the propyl substituent at the 2-position of the imidazoline ring, while the ethanamine side chain can be introduced via substitution or by using appropriately functionalized diamines.

Haloketone-Ammonia Cyclization Process

A patented process describes the preparation of imidazoline derivatives by reacting haloketones with aqueous ammonia and a carbonyl compound either simultaneously or sequentially to form imidazoline hydrates, which can then be isolated and oxidized if needed.

The general formula for the haloketone involves substituents R1, R2, and R3, which can be hydrogen, alkyl, aryl, or heterocyclic groups, allowing for structural diversity.

For this compound, a haloketone bearing a propyl group could be reacted with ammonia and an appropriate carbonyl compound to form the imidazoline ring with the desired substituents.

This method is noted for its economical and efficient route compared to multi-step syntheses.

Recent Advances in Imidazoline and Imidazole Synthesis

Recent literature reports several catalytic and metal-free methods for synthesizing imidazole and imidazoline derivatives, which can be adapted for the target compound:

Catalyst-Free Cyclization of Imidamides and Azidoenones: Reaction of N-Boc-imidamides with α-azidoenones at elevated temperatures leads to imidazoles via intramolecular cyclization without catalysts, tolerating various substituents. While this is for imidazoles, similar strategies may be adapted for imidazolines.

NHC-Catalyzed Synthesis: N-Heterocyclic carbene (NHC)-catalyzed reactions of ketones with amines under oxidizing conditions can afford trisubstituted imidazoles. Solvent-free conditions and mild oxidants like tert-butylhydroperoxide are employed.

Microwave-Assisted Amidoxime-Alkyne Cyclizations: Microwave protocols using catalytic 1,4-diazabicyclo[2.2.2]octane (DABCO) facilitate rapid synthesis of NH-imidazoles with ester substituents, showing tolerance to aryl halides and heterocycles.

Though these methods focus on imidazoles, the mechanistic insights and reaction conditions provide a framework for synthesizing imidazolines by modifying substrates and conditions.

Organocatalytic and Base-Mediated Cyclizations

A 2019 study demonstrated organo-catalyzed synthesis of imidazolidin-2-ones and imidazol-2-ones via intramolecular hydroamidation of propargylic ureas using phosphazene bases like BEMP. This method is notable for:

Mild reaction conditions (ambient temperature, short reaction times down to 1 minute).

High chemo- and regioselectivity for five-membered cyclic ureas.

Potential adaptation for synthesizing imidazoline derivatives by modifying urea precursors and amine substituents.

This base-mediated approach provides a metal-free, efficient pathway that could be optimized for this compound synthesis.

Comparative Data Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Classical Condensation | 1,2-Diamines + aldehydes/ketones, reflux | 44–98 | Simple, well-established | Longer reaction times, possible side reactions |

| Haloketone-Ammonia Cyclization | Haloketone + aqueous ammonia + carbonyl compound | Not specified | Economical, fewer steps | Requires haloketone synthesis |

| Catalyst-Free Cyclization (imidazoles) | N-Boc-imidamides + α-azidoenones, 120 °C | Moderate to good | Catalyst-free, broad substrate scope | High temperature required |

| NHC-Catalyzed Synthesis | Acetophenones + benzylic amines + oxidant | Moderate to good | Solvent-free, mild oxidants | Requires oxidants, specific substrates |

| Organocatalytic Hydroamidation | Propargylic ureas + phosphazene base (BEMP) | Up to 93 | Mild conditions, rapid, metal-free | Substrate scope may be limited |

Mechanistic Insights and Optimization Considerations

The classical condensation relies on nucleophilic attack of amines on carbonyl compounds followed by cyclization and dehydration.

The haloketone-ammonia process involves nucleophilic substitution of halogen by ammonia, followed by intramolecular cyclization to form the imidazoline ring.

Organocatalytic methods proceed via base abstraction of acidic protons leading to intramolecular cyclization and ring closure, often with high regioselectivity.

Optimization parameters include solvent choice, temperature, catalyst loading, and reaction time to maximize yield and purity.

Summary and Recommendations

The preparation of this compound can be effectively achieved through classical condensation of appropriate diamines with propyl-substituted carbonyl compounds or via haloketone-ammonia cyclization processes. Recent advances in organocatalytic and catalyst-free methods offer promising alternatives with milder conditions and shorter reaction times.

For practical synthesis, the haloketone-ammonia method offers an economical and scalable route, while organocatalytic hydroamidation provides a modern, green chemistry approach suitable for sensitive substrates.

化学反应分析

Types of Reactions: 1-(2-Aminoethyl)-2-propyl-2-imidazoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives, while reduction can produce various amine compounds.

科学研究应用

1-(2-Aminoethyl)-2-propyl-2-imidazoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.

作用机制

The mechanism of action of 1-(2-aminoethyl)-2-propyl-2-imidazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, imidazoline derivatives are known to interact with adrenergic receptors, influencing various physiological processes . The exact pathways and molecular targets can vary depending on the specific application and context.

相似化合物的比较

Comparison with Structural Analogs

Structural and Molecular Features

The table below compares key structural attributes of 2-(2-propyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine with related compounds:

*Note: The target compound’s molecular weight is estimated based on its propyl substituent compared to the methyl analog .

Key Observations:

- In contrast, OMID’s long aliphatic tail (C17 chain) confers surfactant-like properties, making it suitable for corrosion inhibition .

Physicochemical and Functional Properties

生物活性

The compound 2-(2-Propyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine , a derivative of imidazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₁₅N₃

- Molecular Weight : 141.21 g/mol

- CAS Number : 6528-89-8

This compound features a five-membered imidazole ring, which is known for its role in various biological processes.

Pharmacological Effects

Research has shown that this compound exhibits several pharmacological activities:

- Antihypertensive Properties : Studies have indicated that compounds with imidazoline structures can interact with imidazoline binding sites (IBS) and adrenergic receptors, leading to reduced mean arterial blood pressure (MAP). For instance, derivatives with high affinity for IBS and alpha-2 adrenergic receptors have demonstrated significant antihypertensive effects in spontaneously hypertensive rats .

- Neuroprotective Effects : The imidazole ring is associated with neuroprotective properties. Research has shown that similar compounds can exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

- Anti-inflammatory Activity : Compounds containing imidazole moieties have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Receptor Interaction : The compound interacts with various receptors, including alpha adrenergic receptors and imidazoline receptors. This interaction can lead to vasodilation and decreased sympathetic nervous system activity, contributing to its antihypertensive effects .

- Antioxidant Activity : The compound may also exhibit antioxidant properties, scavenging free radicals and reducing oxidative damage in cells. This activity is crucial for protecting neuronal tissues from degeneration .

Study on Antihypertensive Effects

A notable study evaluated the antihypertensive effects of several imidazoline derivatives, including those structurally similar to this compound. Researchers found that compounds with higher affinities for IBS significantly lowered blood pressure in hypertensive models. Compound 4h from this study was highlighted for its promising pharmacological profile and is undergoing further evaluation .

Neuroprotective Research

In a separate investigation focused on neuroprotection, researchers demonstrated that imidazole derivatives could mitigate neuronal cell death induced by oxidative stress. The study indicated that these compounds could enhance cell survival rates in vitro by modulating signaling pathways related to apoptosis .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。